REACTION_CXSMILES
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Cl.[CH3:2][N:3]1[CH2:7][CH:6]([C:8]([OH:10])=[O:9])[N:5]=[CH:4]1.[CH3:11]O>>[CH3:2][N:3]1[CH2:7][CH:6]([C:8]([O:10][CH3:11])=[O:9])[N:5]=[CH:4]1 |f:0.1|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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dry hydrogen chloride was bubbled rapidly into the mixture while it
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Type
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TEMPERATURE
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Details
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was heated to and
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Type
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TEMPERATURE
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Details
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at reflux for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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the mixture was cooled
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Type
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ADDITION
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Details
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mixed with 300 ml of water
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with methylene chloride
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Type
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DRY_WITH_MATERIAL
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Details
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the extract was dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Name
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|
Type
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product
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Smiles
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CN1C=NC(C1)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |